N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
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Description
N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is a useful research compound. Its molecular formula is C21H16ClF2N3O4 and its molecular weight is 447.82. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential and Synthesis
Imines, including those derived from halogenated benzyl groups, play a crucial role in medicinal chemistry due to their versatility as pharmacophores and their broad range of applications in drug discovery and development. The therapeutic potential of imines has been explored in various studies, demonstrating their significance in synthesizing compounds with potential medicinal properties. For example, research on the synthesis, structural analysis, and ADMET evaluation of novel compound imines showcases the importance of these structures in developing drug candidates with favorable pharmacokinetic profiles (Tatlidil et al., 2022).
Antibacterial and Antioxidant Activities
The synthesis and characterization of tridentate substituted salicylaldimines have been investigated for their antibacterial and antioxidant activities. Studies reveal that the structural modifications, such as methoxy substitution, significantly influence the compounds' biological activities, indicating the potential of similar compounds in addressing microbial resistance and oxidative stress-related conditions (Oloyede-Akinsulere et al., 2018).
Nonlinear Optical (NLO) Applications
The synthesis and exploration of halo-functionalized crystalline imines for NLO applications highlight the relevance of such compounds in advanced materials science. Research demonstrates that fluorine atoms play a crucial role in stabilizing crystal structures and enhancing the materials' NLO properties, suggesting potential applications in photonic and optoelectronic devices (Ashfaq et al., 2022).
Molecular Docking and Enzyme Inhibition
The molecular docking studies and enzyme inhibition potential of similar compounds are significant in drug design, particularly for targeting specific enzymes involved in disease pathogenesis. For instance, research on nucleoside transport inhibition by analogues of known compounds suggests the capability of structurally related imines to modulate biological pathways, providing a basis for the development of novel therapeutic agents (Tromp et al., 2004).
Properties
IUPAC Name |
N-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]-2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N3O4/c1-29-18-8-9-25-21(31-16-6-4-14(23)5-7-16)19(18)20(28)26-12-27-30-11-13-2-3-15(24)10-17(13)22/h2-10,12H,11H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXFWJAVVOJRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.